N-(3,3-diphenylpropyl)pyrimidin-2-amine
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Overview
Description
N-(3,3-diphenylpropyl)pyrimidin-2-amine is a compound belonging to the class of 2-aminopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrimidine ring substituted with an amine group at the 2-position and a 3,3-diphenylpropyl group at the nitrogen atom.
Preparation Methods
The synthesis of N-(3,3-diphenylpropyl)pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may involve the use of magnesium oxide nanoparticles as catalysts to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-(3,3-diphenylpropyl)pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding sulfonyl derivatives .
Scientific Research Applications
N-(3,3-diphenylpropyl)pyrimidin-2-amine has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising activity as an inhibitor of protein kinases, which are important targets for cancer therapy . Additionally, it has been investigated for its antitrypanosomal and antiplasmodial activities, making it a potential candidate for the treatment of neglected tropical diseases .
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can interfere with key signaling pathways involved in cell proliferation and survival. This makes it a potential therapeutic agent for the treatment of cancer and other diseases characterized by abnormal cell growth .
Comparison with Similar Compounds
N-(3,3-diphenylpropyl)pyrimidin-2-amine can be compared with other similar compounds, such as N-(pyrimidin-2-yl)alkyl/arylamides and N-phenylpyrimidin-2-amine derivatives. These compounds share a common pyrimidine core but differ in their substituents, which can significantly impact their biological activities and therapeutic potential. For example, N-(pyrimidin-2-yl)alkyl/arylamides have been studied as quorum sensing inhibitors, while N-phenylpyrimidin-2-amine derivatives have shown antitumor activity .
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-8-16(9-4-1)18(17-10-5-2-6-11-17)12-15-22-19-20-13-7-14-21-19/h1-11,13-14,18H,12,15H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNKQAOJOQODGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=NC=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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